molecular formula C30H35N7O4S B562159 Gleevec-d8 甲磺酸盐(伊马替尼-d8 甲磺酸盐) CAS No. 1092942-83-0

Gleevec-d8 甲磺酸盐(伊马替尼-d8 甲磺酸盐)

货号 B562159
CAS 编号: 1092942-83-0
分子量: 597.764
InChI 键: YLMAHDNUQAMNNX-NZEOXOADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is the isotope labelled analog of Gleevec Mesylate . It is a deuterated tyrosine kinase inhibitor . Gleevec Mesylate is a rationally designed oral signal transduction inhibitor that specifically targets several protein tyrosine kinases .


Molecular Structure Analysis

The molecular formula of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is C30H35N7O4S . The molecular weight is 597.8 g/mol . The exact mass is 597.29733776 g/mol .


Chemical Reactions Analysis

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is an inhibitor of specific protein tyrosine kinases . It works by binding close to the ATP binding site of bcr-abl, locking it in a closed or self-inhibited conformation, and therefore inhibiting the enzyme activity of the protein semi-competitively .

科学研究应用

联合疗法和耐药机制

Gleevec-d8 甲磺酸盐最初因其治疗慢性髓细胞白血病 (CML) 的疗效而备受推崇,现已与其他化疗药物联合探索,以对抗耐药机制。研究表明,当与常规化疗药物或其他信号转导分子的抑制剂联合使用时,它可能更有效地控制白血病,从而最大程度地减少 CML 治疗中的耐药性和复发风险 (A. Tipping 和 J. Melo,2003).

靶向骨肉瘤中的血小板衍生生长因子受体

关于骨肉瘤中血小板衍生生长因子 (PDGF) 受体的表达的研究表明,伊马替尼甲磺酸盐的有效性可能与其阻断 PDGF 诱导的信号转导的能力有关,从而影响肿瘤的生长和存活。然而,它的细胞毒性作用各不相同,表明需要进一步探索它作为骨肉瘤治疗中潜在治疗剂的作用 (T. Kubo 等人,2008).

胃肠道间质瘤中疗效的分子基础

伊马替尼甲磺酸盐在治疗胃肠道间质瘤 (GIST) 中的疗效是另一个重要的研究领域。该药物的机制涉及诱导肿瘤细胞凋亡并通过涉及 DREAM 复合物的一个过程使一些细胞进入静止状态。这一见解为旨在在 GIST 治疗中获得更有效反应的治疗干预开辟了道路 (J. Decaprio 和 A. Duensing,2014).

慢性髓细胞白血病中的酪氨酸激酶抑制剂

Gleevec-d8 甲磺酸盐作为酪氨酸激酶抑制剂 (TKI) 的作用延伸至其对 CML 治疗的开创性影响。通过特异性抑制 BCR-ABL 酪氨酸激酶,它改善了预后、缓解率、总体存活率和患者的预后。尽管有这些进展,耐药性仍然是一个挑战,促使第二代 TKI 的开发和新的治疗靶点的探索 (Xin An 等人,2010).

探索新的治疗领域

最近的研究还考虑了伊马替尼甲磺酸盐在非肿瘤学背景下的潜力,例如治疗 COVID-19 相关的肺纤维化。其抗纤维化和抗血栓特性表明它可以在管理与 COVID-19 相关的严重并发症中发挥作用,这证明了该药物在癌症治疗之外的多功能性 (I. Mikhaylova 等人,2021).

作用机制

Target of Action

The primary targets of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) are the BCR-ABL tyrosine kinase, the receptor tyrosine kinase for platelet-derived growth factor (PDGF), and the stem cell factor receptor KIT . These proteins play a crucial role in the differentiation and proliferation of cells .

Mode of Action

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a small ATP-competitive tyrosine kinase inhibitor . It works by binding to the ATP binding site of the enzyme . This inhibits the activity of the BCR-ABL tyrosine kinase associated with chronic myeloid leukemia, interfering with cellular proliferation and inducing apoptosis . It also inhibits the receptor tyrosine kinase for PDGF and the stem cell factor receptor KIT, as well as PDGF- and SCF-mediated cellular events .

Biochemical Pathways

The inhibition of these tyrosine kinases by Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) disrupts the signaling pathways that promote cell proliferation and survival . This leads to the suppression of replication and ultimately causes death of Philadelphia-chromosome positive chronic myeloid leukemia cells .

Pharmacokinetics

It is known that the drug is administered orally and should be taken with food and a large glass of water to minimize gastrointestinal irritation . The dose depends on several factors, including the condition being treated, the size of the patient, the particular regimen being used, and the overall health of the patient .

Result of Action

The result of the action of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is the inhibition of the growth signaling processes, suppressing replication and ultimately causing death of Philadelphia-chromosome positive chronic myeloid leukemia cells . It also appears to have growth inhibitory effects in some diseases such as GIST that is c-Kit positive .

Action Environment

The action of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) can be influenced by various environmental factors. For instance, the presence of certain mutations can confer resistance to the drug . Additionally, the drug’s efficacy can be affected by the patient’s overall health status, the presence of other medical conditions, and the use of other medications . It is also important to note that the drug should be taken with food and a large glass of water to ensure optimal absorption and minimize gastrointestinal irritation .

安全和危害

Treatment with Gleevec is generally well tolerated with a low incidence of severe side effects . The most common adverse events include mild to moderate edema, muscle cramps, diarrhea, nausea, skin rashes, and myelosuppression .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) involves the deuteration of Imatinib Mesylate, which is a known drug used for the treatment of chronic myelogenous leukemia (CML). Deuteration involves the replacement of hydrogen atoms with deuterium atoms, which increases the mass of the molecule and can improve its pharmacokinetic properties. The synthesis pathway involves the use of deuterated reagents and solvents to achieve the desired deuteration of Imatinib Mesylate.", "Starting Materials": [ "Imatinib Mesylate", "Deuterated reagents and solvents" ], "Reaction": [ "Imatinib Mesylate is dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD)", "Deuterated reagents such as deuterated lithium aluminum deuteride (LiAlD4) or deuterated sodium borohydride (NaBD4) are added to the solution", "The reaction mixture is stirred at a specific temperature and time to allow for the deuteration reaction to occur", "The reaction mixture is then quenched with a deuterated acid such as deuterated hydrochloric acid (DCl) or deuterated sulfuric acid (DSO3D)", "The resulting product is purified using standard techniques such as chromatography or crystallization", "The final product is Gleevec-d8 Mesylate (Imatinib-d8 Mesylate), which contains deuterium atoms in place of some of the hydrogen atoms in Imatinib Mesylate" ] }

CAS 编号

1092942-83-0

分子式

C30H35N7O4S

分子量

597.764

IUPAC 名称

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2;

InChI 键

YLMAHDNUQAMNNX-NZEOXOADSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

同义词

4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate;  CGP 57148B-d8;  Gleevac-d8;  Glivec-d8;  Imatinib-d8 Mesilate;  Imatinib-d8 Mesylate;  STI 571-d8;  _x000B__x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。